D-[2-13C]Threose
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Overview
Description
D-[2-13C]Threose: is a four-carbon monosaccharide that contains a carbon-13 isotope at the second carbon position. This compound is a labeled carbohydrate, which makes it particularly useful in various scientific fields, including nuclear magnetic resonance (NMR) studies, metabolic pathway analysis, and enzyme reaction mechanisms .
Mechanism of Action
Target of Action
D-[2-13C]Threose is primarily used as a labeling reagent in nuclear magnetic resonance (NMR) studies . It is used to investigate the mechanisms of metabolic pathways and enzymatic reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the context of NMR studies. The carbon-13 isotope (^13C) in this compound serves as a marker, allowing researchers to track the compound’s movement and interactions within biochemical systems .
Biochemical Pathways
This compound is involved in various biochemical pathways. One such pathway is the carbonyl migration-epimerization process occurring down the entire carbon chain of chirally pure D-tetroses sugars under mild conditions . This process is important for understanding the effect of carbonyl migrations on the product distribution in plausible prebiotic scenarios .
Pharmacokinetics
It is known that this compound is a stable compound . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be crucial
Preparation Methods
Synthetic Routes and Reaction Conditions
D-[2-13C]Threose can be synthesized through several methods. One common approach involves the selective degradation of D-glucose using lead tetraacetate, which results in the formation of di-O-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose, which can be further converted to D-threose . Another method involves the stereoselective synthesis from D-glyceraldehyde acetonide, followed by reactions with specific reagents to obtain the desired labeled compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using isotope-labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of the carbon-13 isotope at the correct position. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
D-[2-13C]Threose undergoes various chemical reactions, including:
Oxidation: This reaction can convert D-threose into threonic acid.
Reduction: Reduction reactions can yield threitol.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve specific substitutions.
Major Products
Oxidation: Threonic acid.
Reduction: Threitol.
Substitution: Various substituted threose derivatives depending on the reagents used.
Scientific Research Applications
D-[2-13C]Threose has numerous applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Helps in tracing metabolic pathways and understanding enzyme-catalyzed reactions.
Medicine: Utilized in metabolic studies to investigate disease mechanisms and potential therapeutic targets.
Industry: Employed in the synthesis of complex molecules and as a standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
D-Threose: The non-labeled version of D-[2-13C]Threose.
L-Threose: The enantiomer of D-Threose.
Threitol: The reduced form of threose.
Threonic Acid: The oxidized form of threose
Uniqueness
This compound is unique due to the presence of the carbon-13 isotope, which makes it invaluable for isotopic labeling studies. This feature distinguishes it from its non-labeled counterparts and other similar compounds, providing enhanced capabilities for detailed molecular analysis .
Biological Activity
D-[2-13C]Threose is a stable isotope-labeled form of the sugar D-threose, which plays a significant role in various biochemical processes. This article explores the biological activity of this compound, highlighting its metabolic pathways, applications in research, and implications for health and disease.
Overview of this compound
D-threose is a four-carbon aldose sugar that can exist in two stereoisomeric forms: D-threose and L-threose. The carbon-13 labeling at the second carbon atom allows researchers to trace metabolic pathways involving this sugar, particularly in studies related to cellular metabolism and energy production.
Metabolic Pathways
This compound is involved in several key metabolic pathways:
- Glycolysis : As a carbohydrate, D-threose can enter glycolytic pathways, contributing to ATP production.
- Pentose Phosphate Pathway (PPP) : D-threose can be utilized in the PPP, which is crucial for nucleotide synthesis and cellular redox balance.
- Nucleotide Biosynthesis : The incorporation of this compound into nucleotides can be tracked using NMR spectroscopy, providing insights into DNA and RNA synthesis dynamics.
Research Applications
This compound has several important applications in scientific research:
- Metabolic Flux Analysis : The compound is used in 13C metabolic flux analysis (MFA) to quantify intracellular fluxes in cancer cells. This technique helps understand how cancer cells utilize glucose and other substrates for growth and proliferation .
- NMR Spectroscopy : The carbon-13 label facilitates detailed NMR studies of ribose-containing molecules, allowing researchers to investigate the dynamics of sugar interactions within biological systems .
- Synthesis of Labeled Compounds : this compound serves as a precursor for synthesizing other labeled compounds, such as glucose and mannose derivatives, which are important for various biochemical studies .
Case Studies
Several studies have employed this compound to elucidate its biological effects:
- Cancer Metabolism : A study utilized this compound to analyze metabolic alterations in cancer cells under different nutrient conditions. The findings indicated that cancer cells preferentially metabolize certain sugars, including D-threose, to sustain rapid growth .
- Nucleotide Dynamics : Research involving the incorporation of this compound into DNA demonstrated its utility in studying the dynamics of base pairing and genome stability. This work highlighted how isotopic labeling can reveal transient states within nucleic acids that may affect cellular functions .
Comparative Analysis
The following table compares this compound with other related compounds:
Compound | Role in Metabolism | Applications |
---|---|---|
This compound | Precursor for nucleotide synthesis | Metabolic flux analysis, NMR studies |
D-Ribose | Key component of ATP and RNA | Energy metabolism studies |
D-[1-13C]Ribose | Used for tracing ribosome dynamics | NMR spectroscopy |
Properties
IUPAC Name |
(3S,4R)-(313C)oxolane-2,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-QLUVSIKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@@H](C(O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.